[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol
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Overview
Description
[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol: is an organic compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This compound features a pyrrolidine ring substituted with a 4-aminobutyl group and a hydroxymethyl group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule, potentially influencing its interaction with the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with 4-aminobutyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbon of the halide, displacing the halogen and forming the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
- [1-(4-Aminobutyl)pyrrolidin-2-yl]methanol
- [1-(4-Aminobutyl)pyrrolidin-2-yl]ethanol
- [1-(4-Aminobutyl)pyrrolidin-2-yl]propanol
Comparison: Compared to its analogs, this compound has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the hydroxymethyl group allows for additional reactivity and potential for further functionalization. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[1-(4-aminobutyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-1-2-6-11-7-3-4-9(11)8-12/h9,12H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKGILOIRYSBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCCN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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